Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride
Description
Chemical Structure: The compound features a bicyclo[3.2.1]octane core with a methyl group at position 3 and an amine at position 8, stabilized as a dihydrochloride salt. Its molecular formula is C₈H₁₈Cl₂N₂, with a molecular weight of 213.15 g/mol (CAS 646477-45-4) .
Therapeutic Relevance: It belongs to the azabicycloamine class, which targets nicotinic acetylcholine receptors (nAChRs), particularly α7 subtypes, implicated in cognitive disorders like Alzheimer’s disease .
Safety Profile: The compound may cause respiratory, skin, and eye irritation, as indicated by GHS hazard statements .
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-4-6-2-3-7(5-10)8(6)9;;/h6-8H,2-5,9H2,1H3;2*1H/t6-,7+,8?;; |
InChI Key |
WXLNSVWHCSMVCL-VOAUATQSSA-N |
Isomeric SMILES |
CN1C[C@H]2CC[C@@H](C1)C2N.Cl.Cl |
Canonical SMILES |
CN1CC2CCC(C1)C2N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The preparation of Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride involves several synthetic routes. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve multistep synthesis and the use of specific catalysts to achieve the desired stereochemistry .
Chemical Reactions Analysis
Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phenylselenyl bromide for cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of complex bicyclic structures .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of tropane alkaloids, which have significant biological activities . In biology and medicine, it is studied for its potential effects on the central nervous system, given its structural similarity to known neurotransmitter analogs . In industry, it may be used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors in the central nervous system, influencing neurotransmitter pathways . The exact molecular targets and pathways involved are still under investigation, but its structural similarity to tropane alkaloids suggests it may interact with similar receptors .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs in the Azabicycloamine Family
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Functional Differences
- Potency and Selectivity: PHA-709829 exhibits high α7 nAChR affinity (Ki = 2.9–3.9 nM) and functional activity (EC₅₀ = 81 nM), comparable to the reference agonist PNU-282987 . Stereochemical Impact: The anti vs. endo configuration (e.g., in CAS 87571-88-8) significantly alters receptor binding and brain penetration. Anti-configuration compounds may offer better CNS bioavailability .
Metabolic Stability :
- Market and Availability: The anti-3-methyl derivative is listed in global market reports (CAS 646477-45-4), with suppliers in Europe, Asia, and North America .
Biological Activity
The compound Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine; dihydrochloride is a bicyclic amine derivative that has attracted attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 3-methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride
- CAS Number : 2173992-28-2
- Molecular Formula : C8H18Cl2N2
- Molecular Weight : 213.15 g/mol
- Purity : 97% .
The biological activity of this compound is primarily linked to its ability to interact with various neurotransmitter systems, particularly the cholinergic system. It acts as a selective antagonist at certain receptors, which may contribute to its pharmacological effects.
Biological Activities
-
Antimicrobial Activity
- Research indicates that azabicyclo compounds exhibit significant antimicrobial properties. The specific mechanisms often involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
-
Neuropharmacological Effects
- Studies have shown that compounds similar to Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine can influence neurotransmitter release and uptake, particularly in cholinergic and dopaminergic pathways. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Antioxidant Properties
- Some derivatives have demonstrated antioxidant activity, which may protect cells from oxidative stress and related damage, contributing to their therapeutic potential in various diseases.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of azabicyclo compounds in a rodent model of neurodegeneration. The results indicated that treatment with Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine significantly reduced neuronal loss and improved cognitive function compared to control groups.
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than standard antibiotics, suggesting a strong potential for further development as an antimicrobial agent.
Research Findings
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
